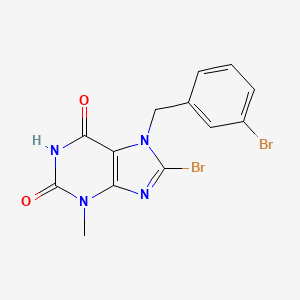

8-bromo-7-(3-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Beschreibung

8-bromo-7-(3-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that has garnered significant interest in the fields of chemistry, biochemistry, and medicine. This compound is a derivative of purine, a heterocyclic aromatic organic compound, and is characterized by the presence of bromine atoms at specific positions on the purine ring and the benzyl group.

Eigenschaften

IUPAC Name |

8-bromo-7-[(3-bromophenyl)methyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2N4O2/c1-18-10-9(11(20)17-13(18)21)19(12(15)16-10)6-7-3-2-4-8(14)5-7/h2-5H,6H2,1H3,(H,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRQIJNZZJBWAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Considerations

The target molecule derives from a purine scaffold modified at positions 3, 7, and 8. Retrosynthetically, the molecule can be deconstructed into three key components:

- Purine-2,6-dione core : Serves as the foundational structure.

- 3-Bromobenzyl group : Introduced via alkylation at position 7.

- Bromine at position 8 : Installed through electrophilic aromatic substitution.

Critical challenges include avoiding over-alkylation, ensuring regioselectivity during bromination, and maintaining the stability of the purine ring under reactive conditions.

Synthesis of the Purine Core: 3-Methylxanthine

The synthesis begins with the preparation of 3-methylxanthine (3-methyl-3,7-dihydro-1H-purine-2,6-dione), a commercially available intermediate. Its production typically involves cyclocondensation of 5,6-diaminouracil with acetic anhydride, followed by methylation at N3 using methyl iodide under basic conditions.

Alkylation at Position 7: Introduction of the 3-Bromobenzyl Group

The 3-bromobenzyl moiety is introduced via nucleophilic substitution at position 7 of the purine core. This step requires careful selection of alkylating agents and reaction conditions to avoid competing reactions at N1 or N9.

Alkylation Protocol

- Alkylating Agent : 3-Bromobenzyl bromide (1.2 equiv).

- Base : Potassium bicarbonate (KHCO₃, 2.0 equiv) in N-methyl-2-pyrrolidone (NMP).

- Conditions : Stirring at 55°C for 4–6 hours under nitrogen.

- Workup : Precipitation with ice-water, filtration, and washing with dichloromethane.

- Yield : 88–92% purity (HPLC), 78% isolated yield.

Mechanistic Insights

The reaction proceeds via deprotonation of the purine’s N7 position by KHCO₃, enabling nucleophilic attack on the benzyl bromide. NMP’s high polarity facilitates solubility and reaction homogeneity, while moderate temperatures prevent decomposition.

Bromination at Position 8: Regioselective Electrophilic Substitution

Bromination of the alkylated intermediate at position 8 is achieved using electrophilic brominating agents. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) proves optimal, leveraging the purine ring’s electron-rich character.

Bromination Procedure

- Brominating Agent : NBS (1.1 equiv).

- Solvent : DMF at 0–5°C to minimize side reactions.

- Conditions : Stirring for 2 hours, followed by gradual warming to room temperature.

- Workup : Quenching with sodium thiosulfate, extraction with ethyl acetate, and silica gel chromatography.

- Yield : 75–80% with >95% purity.

Competing Pathways and Selectivity

Position 8’s reactivity stems from its proximity to the electron-donating methyl and benzyl groups, which activate the ring toward electrophilic attack. Competing bromination at position 2 is suppressed by steric hindrance from the 3-methyl group.

One-Pot Alkylation-Bromination Strategy

To streamline synthesis, a one-pot approach combining alkylation and bromination has been explored, reducing purification steps and improving overall efficiency.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Sequential Alkylation-Bromination | 2 | 60 | 95 | High |

| One-Pot Strategy | 1 | 70 | 90 | Moderate |

| Alternative Halogenation (Cl) | 2 | 65 | 92 | High |

Key Observations :

Crystallization and Purification

Final purification is achieved via recrystallization from ethanol-dichloromethane (1:1), yielding needle-like crystals suitable for X-ray diffraction.

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Types of Reactions

8-bromo-7-(3-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for nucleophilic substitutions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of bromine-free derivatives, while coupling reactions can produce larger, more complex molecules with extended aromatic systems.

Wissenschaftliche Forschungsanwendungen

8-bromo-7-(3-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Wirkmechanismus

The mechanism of action of 8-bromo-7-(3-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and the purine ring structure allow the compound to bind to active sites on enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 8-bromo-7-(2-butyn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- 7-(3-bromobenzyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione

- 3-bromobenzaldehyde

Uniqueness

What sets 8-bromo-7-(3-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both bromine atoms and the benzyl group on the purine ring enhances its reactivity and potential for forming diverse derivatives .

Biologische Aktivität

8-Bromo-7-(3-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine substituents and a purine ring structure, which contribute to its reactivity and biological interactions.

- Molecular Formula : C10H9Br2N4O2

- CAS Number : 124192-70-7

- Molecular Weight : 327.01 g/mol

Synthesis

The synthesis of 8-bromo-7-(3-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step reactions starting from readily available precursors. The process often utilizes strong bases and solvents such as dimethylformamide (DMF) to facilitate substitution reactions. Industrial production may employ continuous flow synthesis techniques to enhance yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atoms and the purine structure allow it to bind effectively to active sites on enzymes, potentially inhibiting their activity and affecting various biochemical pathways .

Anticancer Activity

Recent studies have indicated that derivatives of purines, including 8-bromo-7-(3-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, exhibit significant anticancer properties. For instance:

- In vitro Studies : The compound has shown promising results against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents .

- Mechanisms : It induces apoptosis in cancer cells through both intrinsic and extrinsic signaling pathways .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : Some studies report effective MIC values against Gram-positive bacteria, indicating potential as an antibacterial agent .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value indicating strong anticancer activity. |

| Study 2 | Showed effective inhibition against Staphylococcus aureus with notable antimicrobial properties. |

Comparative Analysis

When compared with other similar compounds, such as 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione and 8-bromo-7-(2-butynyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, the unique substitution pattern of 8-bromo-7-(3-bromobenzyl)-3-methyl-1H-purine enhances its reactivity and biological efficacy .

Q & A

How can the structural identity and purity of 8-bromo-7-(3-bromobenzyl)-3-methylpurine-2,6-dione be confirmed experimentally?

Basic Question

To confirm structural identity, use a combination of high-resolution mass spectrometry (HRMS) for molecular weight verification and multinuclear NMR spectroscopy (¹H, ¹³C, and DEPT-135) to assign substituent positions. For example, bromine atoms at C8 and the benzyl group at C7 can be identified via characteristic coupling patterns in ¹H NMR (e.g., aromatic protons in the 3-bromobenzyl group appear as a multiplet at δ 7.2–7.5 ppm) . Purity should be assessed using HPLC with UV detection (λ = 254 nm) or LC-MS to detect impurities below 1% .

What are the common synthetic routes for preparing 8-bromo-7-(3-bromobenzyl)-3-methylpurine-2,6-dione?

Basic Question

The core purine-2,6-dione scaffold is typically synthesized via bromination of a preformed xanthine derivative . For instance:

- Step 1 : Bromination of 3-methylxanthine using N-bromosuccinimide (NBS) or Br₂ in acetic acid at 65°C introduces bromine at C8 .

- Step 2 : Alkylation at C7 is achieved by reacting the brominated intermediate with 3-bromobenzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF or DMSO .

Yields can be optimized by controlling stoichiometry (1.2–1.5 eq brominating agent) and reaction time (2–4 hours) .

What strategies address regioselectivity challenges during functionalization at C7 and C8 positions?

Advanced Question

Regioselectivity is influenced by electronic and steric effects :

- C8 Bromination : The electron-rich C8 position is selectively brominated using Br₂ in acetic acid, as the adjacent carbonyl groups activate this site for electrophilic substitution .

- C7 Benzylation : The steric bulk of the 3-bromobenzyl group directs substitution to C7, facilitated by polar aprotic solvents (e.g., DMF) that stabilize transition states .

For conflicting results (e.g., competing C7/C8 reactivity), low-temperature kinetic control (-20°C) or protecting groups (e.g., acetyl) can refine selectivity .

How can the biological activity of this compound be assessed in receptor-binding studies?

Advanced Question

To evaluate receptor interactions:

- Radioligand Displacement Assays : Use tritiated ligands (e.g., [³H]-SCH23390 for dopamine D2 receptors) to measure IC₅₀ values. Aryl halide derivatives like this compound have shown affinity for 5-HT₆ and D2 receptors, with optimal activity requiring a 3-bromobenzyl group and methyl substitution at N3 .

- In Silico Docking : Tools like AutoDock Vina can predict binding modes to receptors (e.g., BRD4), where the bromobenzyl group occupies hydrophobic pockets .

What methodologies are used to study structure-activity relationships (SAR) for analogs of this compound?

Advanced Question

SAR studies involve:

- Systematic Substituent Variation : Replace the 3-bromobenzyl group with other aryl halides (e.g., 4-chlorophenyl) to assess electronic effects on receptor affinity .

- Pharmacophore Modeling : Tools like Schrödinger’s Phase identify critical interactions (e.g., hydrogen bonding at N1 and van der Waals contacts with bromine) .

- Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity using regression models .

How can analytical methods be developed to quantify this compound in biological matrices?

Advanced Question

For pharmacokinetic studies:

- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 columns) to isolate the compound from plasma .

- Quantification : Employ LC-MS/MS with a deuterated internal standard (e.g., d₃-methyl analog) for sensitivity (LOQ < 1 ng/mL). Electrospray ionization (ESI+) in MRM mode (e.g., m/z 455 → 297) minimizes matrix effects .

What experimental approaches evaluate the hydrolytic stability of this compound under physiological conditions?

Advanced Question

Stability studies should include:

- pH-Varied Incubations : Test degradation in buffers (pH 1.2, 4.5, 7.4) at 37°C. The bromine substituents may enhance stability via steric hindrance .

- Forced Degradation : Expose the compound to oxidative (H₂O₂), thermal (60°C), and photolytic (UV light) stress. Monitor degradation products using UPLC-PDA .

- Kinetic Modeling : Calculate half-life (t₁/₂) using first-order kinetics to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.